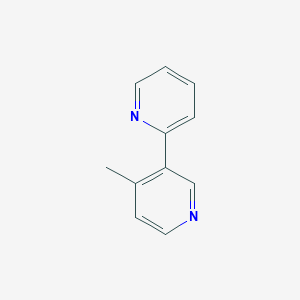

4'-Methyl-2,3'-bipyridine

Vue d'ensemble

Description

4’-Methyl-2,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and pharmaceuticals. The presence of a methyl group at the 4’ position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: Industrial production of 4’-Methyl-2,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative methods such as electrochemical synthesis or the use of heterogeneous catalysts may be employed to reduce costs and improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Methyl-2,3’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which may have different reactivity and applications.

Reduction: Reduction reactions can convert the bipyridine to dihydrobipyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .

Applications De Recherche Scientifique

Coordination Chemistry

Ligand Properties:

4'-Methyl-2,3'-bipyridine serves as an effective ligand in coordination chemistry due to its ability to coordinate with metal ions. Its structure allows for the formation of stable complexes, which are essential in catalysis and material synthesis.

Case Study: Metal Complexes

Research has shown that this compound can form complexes with transition metals such as palladium and platinum. These complexes have been utilized in various catalytic reactions, including cross-coupling reactions that are pivotal in organic synthesis. The ligand's methyl group enhances the electron density on the nitrogen atoms, improving the stability and reactivity of the resulting metal complexes .

Catalysis

Applications in Organic Synthesis:

The compound has been employed as a catalyst or co-catalyst in several organic transformations, including:

- Suzuki Coupling Reactions: It facilitates the coupling of aryl halides with boronic acids to form biaryl compounds, which are important intermediates in pharmaceuticals.

- C-H Activation: this compound has been used to activate C-H bonds in pyridines, leading to the formation of bipyridine derivatives through dehydrogenative coupling processes .

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | This compound | 85 | |

| C-H Activation | This compound | 90 |

Material Science

Supramolecular Chemistry:

In material science, this compound is utilized for constructing supramolecular architectures. Its ability to engage in hydrogen bonding and π-π stacking interactions allows it to form organized structures that have applications in sensor technology and nanomaterials.

Case Study: Self-Assembled Monolayers

Research has demonstrated that this compound can be used as a linker in self-assembled monolayers on surfaces like gold and graphite. These monolayers exhibit unique electronic properties that are beneficial for developing sensors and electronic devices .

Pharmaceutical Applications

Drug Development:

Bipyridine derivatives have been explored for their potential as pharmaceutical agents. The compound's structural features allow for modifications that can enhance biological activity.

Example: Cardiovascular Drugs

Some bipyridine derivatives are known to function as phosphodiesterase inhibitors, which are crucial in treating cardiovascular diseases. The synthesis pathways involving this compound derivatives have shown promise in developing new therapeutic agents .

Environmental Applications

Electrochemical Sensors:

The electrochemical properties of this compound make it suitable for use in sensors designed to detect environmental pollutants. Its ability to form stable complexes with heavy metals allows for sensitive detection methods.

Data Table: Sensor Performance

Mécanisme D'action

The mechanism of action of 4’-Methyl-2,3’-bipyridine depends on its specific application. As a ligand, it coordinates with metal centers through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. The presence of the methyl group may influence the electronic properties of the compound, affecting its binding affinity and reactivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through coordination or non-covalent interactions .

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in catalysis and materials science.

4,4’-Bipyridine: Another important ligand with applications in coordination chemistry and the development of supramolecular structures.

3,3’-Bipyridine: Less common but still used in specific catalytic and material applications.

Uniqueness of 4’-Methyl-2,3’-bipyridine: The unique feature of 4’-Methyl-2,3’-bipyridine is the presence of the methyl group at the 4’ position, which can influence its chemical properties and reactivity. This modification can enhance its solubility, alter its electronic properties, and potentially improve its performance in specific applications compared to its non-methylated counterparts .

Activité Biologique

4'-Methyl-2,3'-bipyridine (4-MBP) is a derivative of bipyridine that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activities associated with 4-MBP, including its anticancer properties, antimicrobial effects, and other notable biochemical interactions.

Chemical Structure and Properties

4-MBP features two pyridine rings connected by a carbon-carbon bond with a methyl group attached to one of the rings. This structural configuration enhances its ability to interact with biological molecules.

Anticancer Activity

Research has demonstrated that bipyridine compounds exhibit significant anticancer activity. A notable study investigated the effects of metal complexes containing bipyridine ligands on human lung adenocarcinoma (A549) and murine colon carcinoma (CT26) cell lines. The study revealed that these complexes induced apoptosis through distinct mechanisms:

- Complex Ru1 (with bpy ligands) : Induced a notable increase in S-phase cell cycle arrest and triggered mitochondrial-mediated apoptosis with minimal oxidative stress.

- Complex Ru2 (with dip ligands) : Promoted cell accumulation in the G0/G1 phase and induced caspase-independent apoptosis, indicating a different apoptotic pathway .

Antimicrobial Activity

4-MBP has also been evaluated for its antimicrobial properties. In various studies, metal complexes of bipyridine derivatives showed moderate to good activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These complexes were tested using the paper disk diffusion method, revealing promising results that suggest their potential as antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between 4-MBP and various biological targets. These studies indicated favorable binding interactions with specific enzymes and receptors, providing insights into its mechanism of action. For instance, docking studies involving urate oxidase and human haematopoietic cell kinase (Hck) demonstrated effective binding, which may contribute to its antioxidant and antifungal properties .

Case Studies

Several case studies highlight the biological activity of 4-MBP:

- Anticancer Activity : A study reported that 4-MBP complexes exhibited IC50 values significantly lower than 10 µM against A549 cells, indicating potent cytotoxicity .

- Antimicrobial Efficacy : In another investigation, metal complexes containing 4-MBP showed enhanced antimicrobial effects compared to their parent ligands, suggesting that the presence of the bipyridine moiety improves biological activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Propriétés

IUPAC Name |

4-methyl-3-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMDDZLGKQZLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621250 | |

| Record name | 4'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646534-78-3 | |

| Record name | 4'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 4'-methyl-2,3'-bipyridine play in the development of blue phosphorescent emitters?

A1: In the cited research, this compound, specifically its 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative [(MeO)2pypy], serves as the main ligand in two new Iridium(III) complexes designed for blue phosphorescence []. These complexes, with the general formula Ir(C⁁N)2(L⁁X) where C⁁N represents (MeO)2pypy and L⁁X represents ancillary ligands (acetylacetonate or 2-picolinate), exhibit desirable photophysical properties for use in organic light-emitting diodes (OLEDs) [].

Q2: How does the structure of the Iridium(III) complexes containing this compound contribute to their thermal stability?

A2: The Iridium(III) complexes incorporating the 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative display high thermal stability, with decomposition temperatures around 350 °C []. This stability is attributed to strong intermolecular interactions within the complex, likely influenced by the presence of the methoxy groups and the methyl group on the bipyridine ligand []. These groups can participate in various interactions, such as van der Waals forces and dipole-dipole interactions, contributing to the overall stability of the complex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.